ap-dCTP
Overview
Description
5-Propargylamino-2’-deoxycytidine-5’-triphosphate is a modified nucleotide that has gained significant attention in biochemical research. This compound is particularly notable for its ability to be incorporated into DNA, replacing its natural counterpart, 2’-deoxycytidine-5’-triphosphate. The presence of a propargylamino group at the 5-position of the cytidine base allows for further chemical modifications, making it a versatile tool in molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propargylamino-2’-deoxycytidine-5’-triphosphate typically involves the modification of 2’-deoxycytidine-5’-triphosphate. The process begins with the protection of the hydroxyl groups of 2’-deoxycytidine, followed by the introduction of the propargylamino group at the 5-position of the cytidine base. This is achieved through a series of chemical reactions, including nucleophilic substitution and deprotection steps. The final product is purified using high-performance liquid chromatography to ensure high purity .
Industrial Production Methods
In an industrial setting, the production of 5-Propargylamino-2’-deoxycytidine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis and purification systems. The compound is typically produced as a sodium salt and stored in solution at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
5-Propargylamino-2’-deoxycytidine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions:
Click Chemistry: The alkyne group in the propargylamino moiety can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition process.
Nucleophiles: Employed in substitution reactions to introduce new functional groups.
Major Products
The major products formed from these reactions include various labeled nucleotides, which can be used for DNA labeling and other biochemical applications .
Scientific Research Applications
5-Propargylamino-2’-deoxycytidine-5’-triphosphate has a wide range of applications in scientific research:
DNA Labeling: It is used for the enzymatic labeling of DNA, allowing for the incorporation of fluorescent dyes and other markers.
Fluorescence Hybridization: The labeled DNA can be used in fluorescence in situ hybridization (FISH) and microarray-based gene expression profiling.
Click Chemistry: The compound’s alkyne group makes it suitable for click chemistry applications, enabling the conjugation of various molecular markers.
Mechanism of Action
The mechanism of action of 5-Propargylamino-2’-deoxycytidine-5’-triphosphate involves its incorporation into DNA by DNA polymerasesThis makes it a valuable tool for studying DNA-protein interactions, gene expression, and other molecular biology processes .
Comparison with Similar Compounds
Similar Compounds
5-Propargylamino-2’,3’-dideoxycytidine-5’-triphosphate: Similar in structure but lacks the 3’-hydroxyl group, making it a chain terminator in DNA synthesis.
Fluorescein-12-2’-deoxycytidine-5’-triphosphate: Contains a fluorescein dye, used for direct fluorescence labeling.
Uniqueness
5-Propargylamino-2’-deoxycytidine-5’-triphosphate is unique due to its propargylamino group, which allows for versatile chemical modifications. This makes it particularly useful for click chemistry applications and the creation of labeled nucleotides for various biochemical assays .
Properties
IUPAC Name |
[[(2R,3S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N4O13P3/c13-3-1-2-7-5-16(12(18)15-11(7)14)10-4-8(17)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,17H,3-4,6,13H2,(H,22,23)(H,24,25)(H2,14,15,18)(H2,19,20,21)/t8-,9+,10+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTQIVFSMGDIPF-IVZWLZJFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N4O13P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201144677 | |
Record name | 5-(3-Amino-1-propyn-1-yl)-2′-deoxycytidine 5′-(tetrahydrogen triphosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201144677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115899-39-3 | |
Record name | 5-(3-Amino-1-propyn-1-yl)-2′-deoxycytidine 5′-(tetrahydrogen triphosphate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115899-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Amino-1-propyn-1-yl)-2′-deoxycytidine 5′-(tetrahydrogen triphosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201144677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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